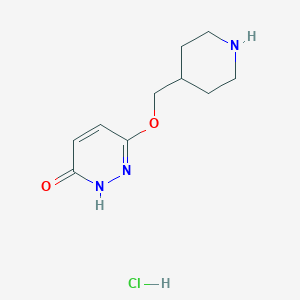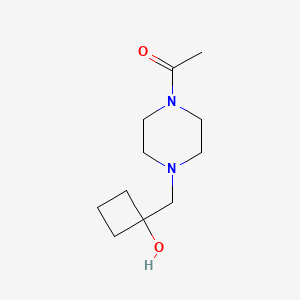
1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one
Vue d'ensemble
Description
“1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one” is a chemical compound with the molecular weight of 212.29 . It is also known by the IUPAC name “1-[(4-acetyl-1-piperazinyl)methyl]cyclobutanol” and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.29 . It is in the form of an oil . The boiling point is predicted to be 368.7±27.0 °C .Applications De Recherche Scientifique
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound is a derivative of fluoroquinolones, a class of important synthetic antimicrobial agents broadly and effectively used in clinics for infectious diseases . The derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position were synthesized and their inhibition of bacterial pathogens commonly disseminated in hospital environments were described .
- Methods of Application or Experimental Procedures : The synthesis involved the creation of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position .
- Results or Outcomes : The results indicated that certain derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL which is 16-fold more potent than ciprofloxacin, while most other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
SARS-CoV-2 Mpro Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The main protease (Mpro) of SARS-CoV-2 is an essential enzyme required for viral replication and has been identified as a promising target for drug development . In this study, novel Mpro inhibitors were identified .
- Methods of Application or Experimental Procedures : The identification of novel Mpro inhibitors was achieved using a combination of deep reinforcement learning for de novo drug design with 3D pharmacophore/shape-based alignment and privileged fragment match count scoring components followed by hit expansions and molecular docking approaches .
- Results or Outcomes : The experimentally validated results show that 3 novel series exhibit potent inhibitory activity against SARS-CoV-2 Mpro, with IC 50 values ranging from 1.3 μM to 2.3 μM and a high degree of selectivity . These findings represent promising starting points for the development of new antiviral therapies against COVID-19 .
Antifungal Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Certain derivatives of quinoline, a compound similar to the one you mentioned, have been found to exhibit good antifungal activity against various species .
- Methods of Application or Experimental Procedures : The antifungal activity of these quinoline derivatives was evaluated using tube dilution technique against various fungal species .
- Results or Outcomes : The results indicated that certain derivatives exhibited promising growth inhibition of various fungal species .
Antiviral Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Certain derivatives of indazole, a compound structurally similar to the one you mentioned, have been found to exhibit antiviral activity .
- Methods of Application or Experimental Procedures : The antiviral activity of these indazole derivatives was evaluated using various in vitro and in vivo assays .
- Results or Outcomes : The results indicated that certain derivatives exhibited promising inhibition of various viral species .
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Certain derivatives of indazole, a compound structurally similar to the one you mentioned, have been found to exhibit anticancer activity .
- Methods of Application or Experimental Procedures : The anticancer activity of these indazole derivatives was evaluated using various in vitro and in vivo assays .
- Results or Outcomes : The results indicated that certain derivatives exhibited promising inhibition of various cancer cells .
Antidepressant Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Certain derivatives of quinoline, a compound similar to the one you mentioned, have been found to exhibit antidepressant activity .
- Methods of Application or Experimental Procedures : The antidepressant activity of these quinoline derivatives was evaluated using various behavioral assays .
- Results or Outcomes : The results indicated that certain derivatives exhibited promising antidepressant effects .
Propriétés
IUPAC Name |
1-[4-[(1-hydroxycyclobutyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYSAQMRILFBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)

![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)
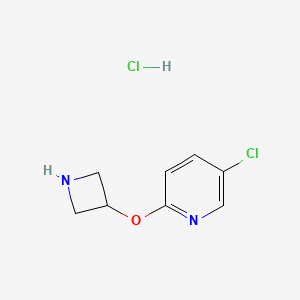
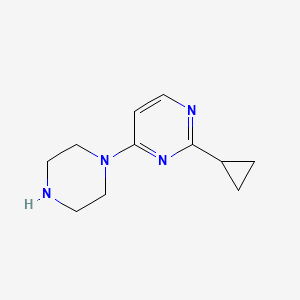
![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)
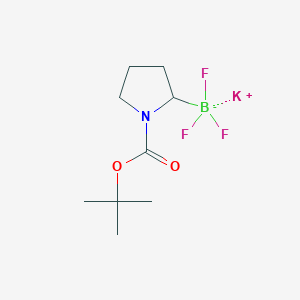
![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1473269.png)
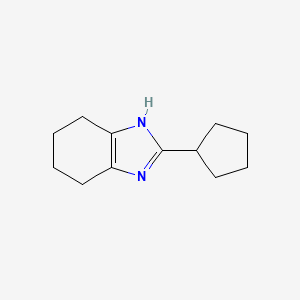
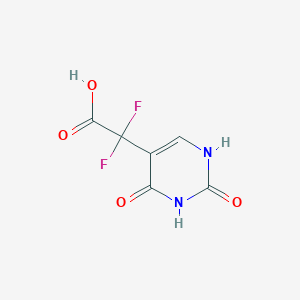
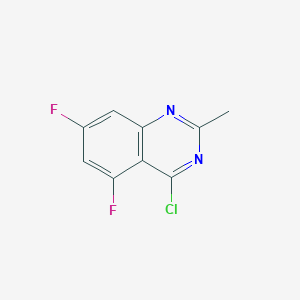
![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)
